molecular formula C26H35N3O3 B3950785 1-benzyl-4-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}piperazine

1-benzyl-4-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}piperazine

Cat. No. B3950785
M. Wt: 437.6 g/mol
InChI Key: RHBYCGZBQXWINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}piperazine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BZP, and it belongs to the class of piperazine derivatives.

Mechanism of Action

BZP acts as a serotonin and dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to an increase in mood, energy, and alertness.
Biochemical and Physiological Effects:
BZP has been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure. It also has effects on the gastrointestinal system, including nausea and vomiting. Additionally, BZP has been shown to have effects on the renal system, including an increase in urine output.

Advantages and Limitations for Lab Experiments

One advantage of using BZP in lab experiments is its ability to selectively target serotonin and dopamine receptors. This allows for more precise studies on the effects of these neurotransmitters on the brain. However, a limitation of using BZP is its potential for toxicity and adverse effects on the body.

Future Directions

There are several future directions for the study of BZP. One area of research is the development of more selective and potent BZP derivatives for use in scientific research. Another area of research is the investigation of the long-term effects of BZP on the brain and body. Additionally, BZP may have potential therapeutic uses in the treatment of certain neurological disorders.

Scientific Research Applications

BZP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have effects on the central nervous system, including the release of neurotransmitters such as dopamine and serotonin.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O3/c1-31-24-8-9-25(32-2)23(18-24)20-27-12-10-22(11-13-27)26(30)29-16-14-28(15-17-29)19-21-6-4-3-5-7-21/h3-9,18,22H,10-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBYCGZBQXWINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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